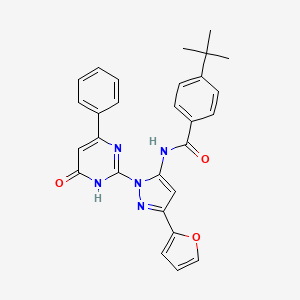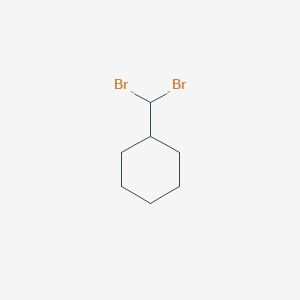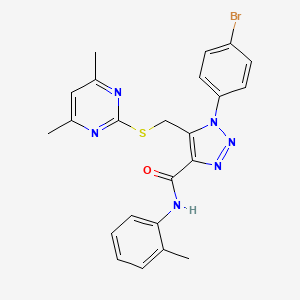
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is synthesized from benzoic acid and ethanol, forming a colorless liquid that is almost insoluble in water but miscible with most organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate can be synthesized through the esterification reaction between benzoic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{Benzoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Benzoate} + \text{Water} ]
In a laboratory setting, the reaction mixture is heated under reflux to ensure complete conversion of the reactants. The ester product is then purified by distillation .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but is carried out in large reactors with continuous monitoring of reaction conditions. The use of more efficient catalysts and optimized reaction parameters ensures higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted benzoates.
科学的研究の応用
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
作用機序
The mechanism of action of ethyl 3-(3-ethoxycarbonylpropyl)benzoate involves its ester linkage, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases benzoic acid and ethanol, which can then participate in various metabolic pathways. The compound’s effects are primarily due to the release of these metabolites .
類似化合物との比較
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Propyl benzoate
Uniqueness
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate is unique due to its specific ester linkage and the presence of an ethoxycarbonylpropyl group. This structural feature imparts distinct chemical properties and reactivity compared to other benzoate esters .
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
ethyl 3-(4-ethoxy-4-oxobutyl)benzoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)10-6-8-12-7-5-9-13(11-12)15(17)19-4-2/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
InChIキー |
ROJUIMHANHLMNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14123145.png)

![1,3-Cyclohexanediol, 5-[2-(diphenylphosphinyl)ethylidene]-, (1R,3R)-](/img/structure/B14123156.png)
![5h-[1,3]Dioxolo[4,5-b]acridin-10-one](/img/structure/B14123159.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-2'-(phenylamino)-](/img/structure/B14123163.png)
![5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14123167.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14123173.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B14123175.png)



amine](/img/structure/B14123221.png)
